molecular formula C12H13N5O3 B449570 4-[(5-methyl-3-nitro-1H-pyrazol-1-yl)methyl]benzohydrazide CAS No. 383892-07-7

4-[(5-methyl-3-nitro-1H-pyrazol-1-yl)methyl]benzohydrazide

Cat. No.: B449570
CAS No.: 383892-07-7
M. Wt: 275.26g/mol
InChI Key: YFNMSBOQXOPPMR-UHFFFAOYSA-N
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Description

4-[(5-methyl-3-nitro-1H-pyrazol-1-yl)methyl]benzohydrazide is a compound that belongs to the class of pyrazole derivatives. Pyrazoles are known for their versatile applications in medicinal chemistry, agrochemistry, and material science. This particular compound features a benzohydrazide moiety linked to a pyrazole ring, which is further substituted with a methyl and a nitro group. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(5-methyl-3-nitro-1H-pyrazol-1-yl)methyl]benzohydrazide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-[(5-methyl-3-nitro-1H-pyrazol-1-yl)methyl]benzohydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium catalyst.

    Substitution: Alkyl halides, base (e.g., sodium hydroxide).

    Condensation: Aldehydes or ketones, acidic or basic conditions.

Major Products Formed

    Reduction: 4-[(5-methyl-3-amino-1H-pyrazol-1-yl)methyl]benzohydrazide.

    Substitution: Various alkylated derivatives.

    Condensation: Schiff bases with different aldehydes or ketones.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-[(5-methyl-3-nitro-1H-pyrazol-1-yl)methyl]benzohydrazide involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Similar Compounds

    4-[(5-methyl-1H-pyrazol-1-yl)methyl]benzohydrazide: Lacks the nitro group, which may affect its reactivity and biological activity.

    4-[(3-nitro-1H-pyrazol-1-yl)methyl]benzohydrazide: Lacks the methyl group, which may influence its steric properties and interactions with biological targets.

Uniqueness

4-[(5-methyl-3-nitro-1H-pyrazol-1-yl)methyl]benzohydrazide is unique due to the presence of both the methyl and nitro groups on the pyrazole ring. This combination of substituents can significantly influence its chemical reactivity and biological activity, making it a valuable compound for various research applications.

Properties

IUPAC Name

4-[(5-methyl-3-nitropyrazol-1-yl)methyl]benzohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N5O3/c1-8-6-11(17(19)20)15-16(8)7-9-2-4-10(5-3-9)12(18)14-13/h2-6H,7,13H2,1H3,(H,14,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFNMSBOQXOPPMR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1CC2=CC=C(C=C2)C(=O)NN)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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